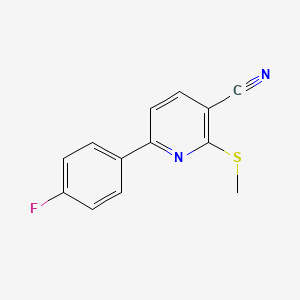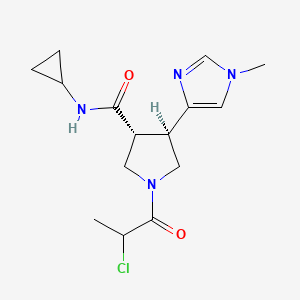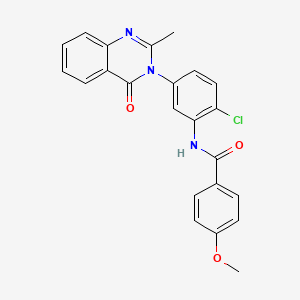![molecular formula C17H19BrN4O2 B2533669 3-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline CAS No. 2097930-33-9](/img/structure/B2533669.png)
3-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline is a complex organic compound with a molecular formula of C17H19BrN4O2 and a molecular weight of 391.2624 . This compound features a pyrrolidine ring, a bromopyrimidine moiety, and a dimethylaniline group, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper salts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.
Análisis De Reacciones Químicas
Types of Reactions
3-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromopyrimidine moiety.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
3-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-dione: Known for its versatility in drug discovery and its ability to inhibit various enzymes.
Pyrrolizines: Another class of compounds with a pyrrolidine ring, used in medicinal chemistry for their biological activities.
Uniqueness
3-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline stands out due to its unique combination of a bromopyrimidine moiety and a dimethylaniline group, which provides a distinct set of chemical properties and biological activities. This makes it a valuable compound for diverse applications in research and industry.
Propiedades
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c1-21(2)14-5-3-4-12(8-14)16(23)22-7-6-15(11-22)24-17-19-9-13(18)10-20-17/h3-5,8-10,15H,6-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPUIDSNBYMPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-furylmethyl)amino]-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B2533588.png)


![(3E)-1-acetyl-4-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2533591.png)

![N-(5-acetamido-2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2533596.png)

![1-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2533598.png)

![1,4-DIMETHYL 2-{[(2-CYANOETHYL)(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE](/img/structure/B2533602.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)urea](/img/structure/B2533604.png)

![N-[cyano(3,5-dichlorophenyl)methyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2533607.png)
